molecular formula C20H26N2 B13872256 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine CAS No. 55438-74-9

1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine

Cat. No.: B13872256
CAS No.: 55438-74-9
M. Wt: 294.4 g/mol
InChI Key: PBCKPYQJJBCSQC-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine is a synthetic organic compound characterized by its azetidine ring structure substituted with a diphenylmethyl group and diethylamine

Preparation Methods

The synthesis of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine typically involves multiple steps, starting with the formation of the azetidine ring. One common method includes the reaction of diphenylmethyl chloride with N,N-diethylamine in the presence of a base to form the intermediate, which is then cyclized to produce the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine can be compared with similar compounds such as:

    Diphenylmethane derivatives: These compounds share the diphenylmethyl group but differ in their ring structures and substituents.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents on the nitrogen atom.

    N,N-diethylamine derivatives: These compounds have the diethylamine group but differ in their core structures. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

55438-74-9

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzhydryl-N,N-diethylazetidin-3-amine

InChI

InChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3

InChI Key

PBCKPYQJJBCSQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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